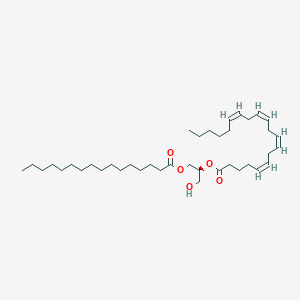
1-Palmitoyl-2-arachidonoyl-sn-glycerol
Vue d'ensemble
Description
1-palmitoyl-2-arachidonoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as palmitoyl and arachidonoyl respectively. It derives from an arachidonic acid and a hexadecanoic acid.
DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2], also known as diacylglycerol(16:0/20:4) or DAG(16:0/20:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway. DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/22:2(13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/20:3(5Z, 8Z, 11Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway.
Applications De Recherche Scientifique
Endocannabinoid Activity Enhancement
1-Palmitoyl-2-arachidonoyl-sn-glycerol has been found to enhance the biological activity of 2-arachidonoyl-glycerol, a key endocannabinoid. This enhancement, known as the 'entourage effect,' occurs without these esters exhibiting significant activity independently in cannabinoid receptor binding or adenylyl cyclase inhibition (Ben-Shabat et al., 1998).
Phospholipase A1 Activity
Research has shown the involvement of 1-Palmitoyl-2-arachidonoyl-sn-glycerol in the hydrolysis process catalyzed by phospholipase A1. This process is crucial in the metabolism of phosphatidic acid, particularly in porcine platelet membranes (Inoue & Okuyama, 1984).
Role in Bioactive Oxidized Phospholipids
Oxidized forms of 1-Palmitoyl-2-arachidonoyl-sn-glycerol, such as oxovaleroyl, glutaroyl, and epoxyisoprostane at the sn-2 position, have been found to influence leukocyte-endothelial interactions. These interactions are key in inflammatory processes and cardiovascular health (Subbanagounder et al., 2000).
Neuroprotective Properties
Studies have suggested that compounds structurally similar to 1-Palmitoyl-2-arachidonoyl-sn-glycerol may offer neuroprotective benefits in cases of traumatic brain injury. These findings highlight the potential therapeutic value of these compounds in neurological damage (Mann et al., 2016).
Metabolism in Cellular Processes
1-Palmitoyl-2-arachidonoyl-sn-glycerol plays a role in cellular metabolism, as evidenced by its involvement in the enzymatic synthesis of structured lipids. This process is important for mimicking the composition of human milk fat, suggesting potential applications in infant nutrition (Shimada et al., 2000).
Modulation of Calcium Influx and Nitric Oxide Production
This compound has been identified as an endogenous lipid modulator affecting calcium influx and nitric oxide production in sensory neurons. Such modulation is significant for understanding pain signaling and potential therapeutic targets (Rimmerman et al., 2008).
Therapeutic Potential in Acute Necrotizing Pancreatitis
Research indicates a potential therapeutic application of oxidized 1-Palmitoyl-2-arachidonoyl-sn-glycerol in treating acute necrotizing pancreatitis in rodents. This study underscores its role in reducing inflammation and tissue damage in pancreatitis (Li, Wang, & Wu, 2007).
Scientific Research Applications of 1-Palmitoyl-2-arachidonoyl-sn-glycerol
1. Role in Endocannabinoid Activity
1-Palmitoyl-2-arachidonoyl-sn-glycerol, as part of endocannabinoid-like compounds, plays a significant role in enhancing cannabinoid activity. Studies have revealed that certain fatty acid glycerol esters, although inactive by themselves, can potentiate the apparent binding and capacity of 2-arachidonoyl-glycerol to inhibit adenylyl cyclase. This effect, known as the 'entourage effect,' suggests a novel route for molecular regulation of endogenous cannabinoid activity. It also underscores the importance of 1-Palmitoyl-2-arachidonoyl-sn-glycerol in modulating biological activities in various tests (Ben-Shabat et al., 1998).
2. Implications in Phospholipase Activity
1-Palmitoyl-2-arachidonoyl-sn-glycerol is a specific substrate for certain phospholipase activities. For instance, phospholipase A1 exhibits a relatively specific activity for phosphatidic acid, and its activity is notably higher for substrates like 1-Palmitoyl-2-arachidonoyl-sn-glycerol. This specificity and the resultant hydrolysis play a critical role in cellular mechanisms and signal transduction pathways (Inoue & Okuyama, 1984).
3. Contribution to Diacylglycerol Kinase Substrates
In neurological studies, the suitability of different molecular species of 1,2-diacyl-sn-glycerols, including 1-Palmitoyl-2-arachidonoyl-sn-glycerol, as substrates for diacylglycerol kinase has been investigated. This is crucial for understanding the role of these compounds in brain biochemistry and signal transduction (Holub & Piekarski, 1978).
4. Involvement in Oxidized Phospholipids and Vascular Biology
1-Palmitoyl-2-arachidonoyl-sn-glycerol is a precursor in the formation of oxidized phospholipids, which play significant roles in regulating leukocyte-endothelial interactions and are implicated in conditions like atherosclerosis. The specific oxidized fatty acyl groups at the sn-2 position of these phospholipids, derived from compounds like 1-Palmitoyl-2-arachidonoyl-sn-glycerol, are vital in mediating various biological responses (Subbanagounder et al., 2000).
5. Endocannabinoid Measurements and Clinical Implications
The determination of endocannabinoids and related compounds, including 1-Palmitoyl-2-arachidonoyl-sn-glycerol, is pivotal in disease contexts like Alzheimer's disease, multiple sclerosis, and cardiovascular diseases. The accurate measurement and understanding of these substances are essential for their potential use as biomarkers in early disease prediction, diagnosis, and examination of treatment efficacy (Fanelli et al., 2012).
Propriétés
Nom du produit |
1-Palmitoyl-2-arachidonoyl-sn-glycerol |
|---|---|
Formule moléculaire |
C39H68O5 |
Poids moléculaire |
617 g/mol |
Nom IUPAC |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18,20,22,26,28,37,40H,3-10,12,14-16,19,21,23-25,27,29-36H2,1-2H3/b13-11-,18-17-,22-20-,28-26-/t37-/m0/s1 |
Clé InChI |
YJEMDFYSDGNQNM-NDUZERMISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(8R,9S,13S,14S,16R,17R)-13-methyl-17-(methylamino)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16-triol](/img/structure/B1242143.png)
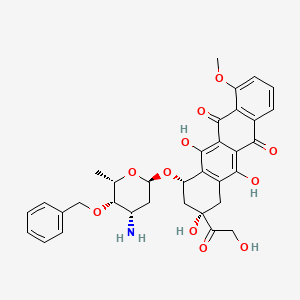
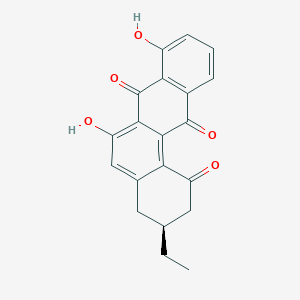
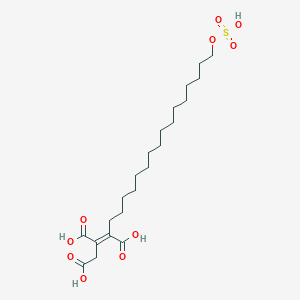
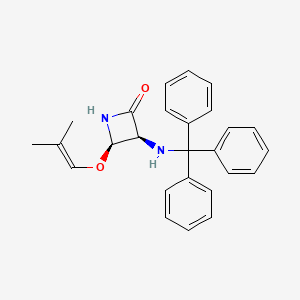
![N-((S)-1-Ethoxymethyl-3-methyl-butyl)-4-(2-methyl-imidazo[4,5-c]pyridin-1-ylmethyl)-benzenesulfonamide](/img/structure/B1242153.png)
![Imidazo[1,2-c]pyrimidine](/img/structure/B1242154.png)
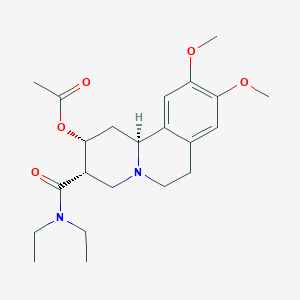
![7-[[(2E)-2-(2-aminothiazol-4-yl)-2-methoxyimino-acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242158.png)
![O2-[3-(trifluoromethyl)benzoyl]pyrazine-2-carbohydroximamide](/img/structure/B1242159.png)
![N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1242160.png)
![2-methyl-N-[(5-nitro-2-furyl)methyleneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1242161.png)